molecular formula C17H25N3O B11448164 N-[2-(1-butyl-1H-benzimidazol-2-yl)ethyl]butanamide

N-[2-(1-butyl-1H-benzimidazol-2-yl)ethyl]butanamide

Cat. No.: B11448164
M. Wt: 287.4 g/mol
InChI Key: LSSSVQVFNFTZKD-UHFFFAOYSA-N
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Description

N-[2-(1-BUTYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]BUTANAMIDE is a synthetic organic compound belonging to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-BUTYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]BUTANAMIDE typically involves the following steps:

    Formation of the Benzimidazole Core: The initial step involves the cyclization of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions to form the benzimidazole core.

    Alkylation: The benzimidazole core is then alkylated using butyl bromide in the presence of a base such as potassium carbonate.

    Amidation: The final step involves the reaction of the alkylated benzimidazole with butanoyl chloride in the presence of a base like triethylamine to form N-[2-(1-BUTYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]BUTANAMIDE.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-BUTYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]BUTANAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzimidazole ring.

    Reduction: Reduced forms of the compound, potentially leading to the formation of amines.

    Substitution: Substituted benzimidazole derivatives.

Scientific Research Applications

N-[2-(1-BUTYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]BUTANAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-[2-(1-BUTYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]BUTANAMIDE involves its interaction with specific molecular targets. The benzimidazole core is known to bind to various enzymes and receptors, inhibiting their activity. This can lead to the disruption of essential biological pathways, resulting in antimicrobial, antifungal, and anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: The parent compound with a wide range of biological activities.

    Mebendazole: An antiparasitic drug used to treat worm infections.

    Albendazole: Another antiparasitic agent with a similar structure.

    Thiabendazole: Used as an antifungal and antiparasitic agent.

Uniqueness

N-[2-(1-BUTYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]BUTANAMIDE is unique due to its specific alkylation and amidation, which confer distinct chemical and biological properties. Its butyl and butanamide groups enhance its lipophilicity and potential interactions with biological membranes, making it a promising candidate for further research and development.

Properties

Molecular Formula

C17H25N3O

Molecular Weight

287.4 g/mol

IUPAC Name

N-[2-(1-butylbenzimidazol-2-yl)ethyl]butanamide

InChI

InChI=1S/C17H25N3O/c1-3-5-13-20-15-10-7-6-9-14(15)19-16(20)11-12-18-17(21)8-4-2/h6-7,9-10H,3-5,8,11-13H2,1-2H3,(H,18,21)

InChI Key

LSSSVQVFNFTZKD-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C2=CC=CC=C2N=C1CCNC(=O)CCC

Origin of Product

United States

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